molecular formula C21H21ClN2O B2800016 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol CAS No. 315240-15-4

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2800016
CAS No.: 315240-15-4
M. Wt: 352.86
InChI Key: FAICDHONZUTPJK-UHFFFAOYSA-N
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Description

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a 4-chlorophenyl and piperidin-1-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine moiety and have similar pharmacological properties.

    Quinoline Derivatives: These compounds share the quinoline core and are used in similar applications.

Uniqueness

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine and quinoline derivatives .

Properties

IUPAC Name

7-[(4-chlorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAICDHONZUTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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